1-Ethyl-2-iodoquinolinium iodide
Overview
Description
1-Ethyl-2-iodoquinolinium iodide is a chemical compound with the molecular formula C10H10IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-Ethyl-2-iodoquinolinium iodide typically involves the iodination of 1-ethylquinoline. One common method is the reaction of 1-ethylquinoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to achieve these goals .
Chemical Reactions Analysis
1-Ethyl-2-iodoquinolinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The reduction of this compound can lead to the formation of 1-ethylquinoline.
Scientific Research Applications
1-Ethyl-2-iodoquinolinium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-iodoquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function . Additionally, the quinoline ring system can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
1-Ethyl-2-iodoquinolinium iodide can be compared with other quinoline derivatives, such as:
1-Ethyl-2-methylquinolinium iodide: This compound has a methyl group instead of an iodine atom at the 2-position.
2-Iodoquinoline: Lacks the ethyl group at the 1-position. It is used in various organic synthesis reactions and has different reactivity compared to this compound.
Quinoline N-oxide: An oxidized form of quinoline, which has different chemical properties and applications compared to this compound.
Properties
IUPAC Name |
1-ethyl-2-iodoquinolin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN.HI/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12;/h3-8H,2H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPQHHKTARNMCX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)I.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884113 | |
Record name | Quinolinium, 1-ethyl-2-iodo-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4800-58-2 | |
Record name | Quinolinium, 1-ethyl-2-iodo-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4800-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinium, 1-ethyl-2-iodo-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinium, 1-ethyl-2-iodo-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinolinium, 1-ethyl-2-iodo-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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